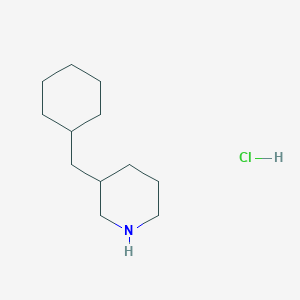

3-(Cyclohexylmethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(cyclohexylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIXBGHBLNXXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 3-(Cyclohexylmethyl)piperidine hydrochloride typically involves:

- Construction of the piperidine ring or modification of an existing piperidine scaffold.

- Introduction of the cyclohexylmethyl group at the 3-position.

- Formation of the hydrochloride salt for stability and isolation.

Method 1: Grignard Reaction-Based Synthesis (From Patent CN103204828B)

Though this patent primarily focuses on the synthesis of 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride , it provides valuable insight into Grignard reagent preparation involving cyclohexyl groups, which can be adapted for related piperidine derivatives.

-

- Chlorocyclohexane is added dropwise to a mixture of magnesium and diethyl ether.

- Reflux is maintained for 2-5 hours to form the cyclohexylmagnesium chloride Grignard reagent.

-

- Piperidine hydrochloride is reacted with anhydrous methanol and formaldehyde.

- Acetophenone is then added dropwise at room temperature and reacted for 30 minutes.

- The resulting solid mixture is filtered.

-

- The solid mixture is combined with diethyl ether.

- The Grignard reagent is added dropwise under cooling.

- 5% diluted hydrochloric acid is added to precipitate the hydrochloride salt.

- The product is dried at 70-85°C.

Reaction conditions and yields:

| Step | Conditions | Notes |

|---|---|---|

| Grignard reagent formation | Mg + chlorocyclohexane, reflux 3h | Molar ratio 1:1 Mg:chlorocyclohexane |

| Intermediate reaction | Piperidine hydrochloride + formaldehyde + acetophenone, 20-25°C, 30 min | Solid filtered |

| Final coupling and isolation | Cooling to 0-5°C, HCl addition (5% w/w), drying at 70-85°C | Yield >95% |

This method results in a high yield (>95%), short production cycle, and reduced production costs with improved environmental profile. While the exact compound is slightly different, the Grignard approach to introducing cyclohexyl substituents on piperidine rings is highly relevant.

Comparative Summary of Preparation Methods

| Feature | Grignard-Based Method (Patent CN103204828B) | D-Glutamic Acid Route (Patent CN103864674A) |

|---|---|---|

| Starting materials | Chlorocyclohexane, magnesium, piperidine hydrochloride | D-glutamic acid |

| Key reaction type | Grignard reaction, nucleophilic addition | Multi-step esterification, reduction, cyclization |

| Reaction conditions | Reflux 3h, room temp reactions, cooling steps | Controlled temperature, long reaction times (days) |

| Yield | >95% | High purity, industrially scalable |

| Complexity | Moderate, involves organometallic reagents | Multi-step, requires protection/deprotection steps |

| Environmental impact | Reduced pollution claimed | Uses common reagents, manageable waste |

| Industrial applicability | High, due to short cycle and high yield | High, due to cost-effectiveness and scalability |

Research Findings and Notes

- The Grignard method is efficient for introducing cyclohexyl groups onto piperidine rings with high yield and purity, suitable for rapid synthesis of hydrochloride salts.

- Multi-step routes from amino acid derivatives offer chiral control and versatility but require longer synthesis time.

- Both methods emphasize control of temperature and reaction times to optimize yield and purity.

- The hydrochloride salt form is typically obtained by acidification with dilute hydrochloric acid followed by isolation through filtration and drying.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohexylmethyl)piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium and rhodium catalysts for hydrogenation reactions . Other reagents may include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions typically yield reduced piperidine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

3-(Cyclohexylmethyl)piperidine hydrochloride has a wide range of scientific research applications. It is used in chemistry for the synthesis of various piperidine derivatives, which are important building blocks in medicinal chemistry . In biology, it has been studied for its potential therapeutic effects in pain management and addiction treatment. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs .

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the specific application, it generally involves binding to receptors or enzymes that play a role in pain perception or addiction pathways .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares 3-(Cyclohexylmethyl)piperidine hydrochloride with structurally related piperidine-based compounds:

Functional and Pharmacological Differences

- 3-Methyl PCP Hydrochloride features a phenylcyclohexyl group, conferring hallucinogenic properties typical of arylcyclohexylamines, unlike the non-psychoactive 3-(Cyclohexylmethyl)piperidine HCl .

Receptor Interactions :

- BF 2649 demonstrates potent H1 receptor antagonism (K_b = 0.16 nM), attributed to its chlorophenylpropoxy chain, a feature absent in 3-(Cyclohexylmethyl)piperidine HCl .

- 4-(Diphenylmethoxy)piperidine HCl ’s diphenylmethoxy group may favor interactions with CNS targets, though its specific activity is undocumented .

Synthetic Utility :

Research and Regulatory Considerations

- Safety Profiles: Compounds like 3-Methyl PCP Hydrochloride are classified as hazardous due to their psychoactive effects, requiring strict handling protocols .

Regulatory Status :

Biological Activity

3-(Cyclohexylmethyl)piperidine hydrochloride (CAS No. 91693-60-6) is a piperidine derivative that has garnered attention for its potential therapeutic applications, particularly in pain management and addiction treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Overview of Biological Activity

This compound interacts with various biological targets, primarily neurotransmitter receptors and enzymes. Its action can be classified as either agonistic or antagonistic, depending on the specific receptor involved. The compound's unique cyclohexylmethyl substituent contributes to its distinct pharmacological properties compared to other piperidine derivatives.

Target Interactions

The primary mechanism of action involves binding to muscarinic receptors and other neurotransmitter systems. This interaction can lead to modulation of the cholinergic system, influencing cognitive and motor functions. The compound may act as an antagonist at certain sites, inhibiting normal receptor function, which can have therapeutic implications for conditions like Parkinson's disease.

Biochemical Pathways

The compound influences several biochemical pathways:

- Cholinergic System : By interacting with muscarinic receptors, it can alter neurotransmitter release and neuronal excitability.

- Metabolic Pathways : It is metabolized through various enzymatic reactions in the liver, impacting its efficacy and safety profile. The compound's clearance from the body is mediated by specific enzymes that can also affect its therapeutic outcomes.

In Vitro Studies

In laboratory settings, this compound has shown stability under controlled conditions but may degrade over time, affecting its biological activity. Studies indicate that lower doses can yield therapeutic benefits without significant adverse effects, while higher doses may lead to neurotoxicity.

Animal Models

Research involving animal models has demonstrated varied effects based on dosage:

- Therapeutic Effects : At lower doses (e.g., 10-30 mg/kg), the compound exhibited analgesic properties without notable side effects.

- Adverse Effects : Higher doses (e.g., 100 mg/kg) resulted in neurotoxic symptoms such as lethargy and impaired motor coordination .

Case Studies

- Pain Management : A study highlighted the use of this compound in managing chronic pain conditions. Patients reported significant pain relief when administered at optimized dosages.

- Addiction Treatment : Clinical trials have explored its efficacy in treating opioid dependence. Participants showed reduced cravings and withdrawal symptoms when treated with this compound compared to placebo groups .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar piperidine derivatives is provided below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Cyclohexylmethyl)piperidine HCl | Structure | Modulates cholinergic systems; analgesic effects |

| Piperidine | C5H11N | General CNS stimulant; less selective |

| Pyrrolidine | C4H9N | Limited receptor interaction; primarily used in organic synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.